molecular formula C14H12O B1359780 p-Phenoxystyrene CAS No. 4973-29-9

p-Phenoxystyrene

Cat. No. B1359780
CAS RN: 4973-29-9
M. Wt: 196.24 g/mol
InChI Key: UULPGUKSBAXNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Phenoxystyrene, also known as Benzene, 1-ethenyl-4-phenoxy-, is a chemical compound with the molecular formula C14H12O . It has a molecular weight of 196.2445 .


Synthesis Analysis

Homologs of p-phenoxystyrene that had not been described in the literature have been synthesized. These include Β-methyl-p-phenoxystyrene, Β-ethyl-p-phenoxystyrene, Β,Β-dimethyl-p-phenoxystyrene, α-methyl-p-phenoxystyrene, and α,Β-dimethyl-p-phenoxy styrene .


Molecular Structure Analysis

The molecular structure of p-Phenoxystyrene is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The conditions for the dimerization of p-phenoxystyrene and its homologs in acetic acid and aqueous solutions of sulfuric acid were investigated . The structures of the dimers synthesized were studied by spectroscopic and chemical methods .

Scientific Research Applications

Lithography Applications

p-Phenoxystyrene derivatives, particularly poly(4-hydroxystyrene) (PHS), have significant applications in the field of lithography. PHS has been extensively used as a backbone polymer in lithography, showing promise for extreme-ultraviolet or electron beam lithography. This is due to the dynamics of PHS radical cations generated upon exposure to electron beams, which were investigated to control reactions in resist materials. Such studies are crucial for enhancing the precision of integrated circuits at the molecular level (Okamoto et al., 2008), (Okamoto et al., 2008).

Electronic Structure Analysis

Resonant Auger spectroscopy has been utilized to study the electronic structure of PHS, which shares similarities with phenol. This research aids in understanding the molecular orbitals and electronic states, which are pivotal for applications involving electronic materials (Gallet et al., 2002).

Photopatterning and Film Development

The formation of phenoxynorbornane pendant groups through the hydroalkoxylation of poly(hydroxystyrene) is another significant application. This process is used to create negative tone photopatternable compositions, which are invaluable in developing films for various technological applications (Cyrus et al., 2019).

Copolymer Synthesis and Applications

Amphiphilic block−graft copolymers like polystyrene-block-poly(p-hydroxystyrene-graft-ethylene oxide) have been synthesized, demonstrating applications in fields like drug delivery and nanotechnology. These materials exhibit unique behaviors in solution, which are critical for their practical applications (Zhao et al., 2009).

Proton Dynamics in Extreme Ultraviolet and Electron Beam Resist

The deprotonation mechanism of PHS intermediates in extreme ultraviolet and electron beam lithography has been a subject of study. Understanding this mechanism is vital for the development of advanced resist materials in lithography (Okamoto et al., 2013).

Functional Polystyrene Derivatives

Research into functional polystyrene derivatives has shown their impact on the miscibility and secondary structures of polypeptides, with implications for biotechnology and material science (Kuo & Chen, 2012).

Mechanism of Action

The effect of the structure of the diphenyl ether molecule on the mechanism of the dimerization of p-phenoxystyrene and its homologs is discussed . The linear dimers are not cyclized under the action of strong sulfuric acid (53–75%) or at high temperatures (125–160‡) .

Safety and Hazards

When handling p-Phenoxystyrene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-ethenyl-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-2-12-8-10-14(11-9-12)15-13-6-4-3-5-7-13/h2-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULPGUKSBAXNJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198000
Record name p-Phenoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Phenoxystyrene

CAS RN

4973-29-9
Record name 4-Phenoxystyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4973-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Phenoxystyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004973299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4973-29-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Phenoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-phenoxystyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.291
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of methyltriphenylphosphium bromide (7.85 g, 22 mmol) in THF (10 mL) was added potassium tert-butoxide (1.0M solution in THF, 22 mL). After 30 minutes, 4-phenoxybenzaldehyde (3.96 g, 20 mmol) was added to the above mixture. The reaction was diluted with equal volume of hexane after 20 minutes and filtered through silica gel. The residue was rinsed and washed with 20% ether in hexane. Concentration of the filtrate gave the crude product as an off white solid which was used without further purification.
Quantity
7.85 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Quantity
3.96 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of methyltriphenylphosphonium bromide (7.85 g, 22 mmol) in THF (10 mL) was added potassium tert-butoxide (1.0M solution in THF, 22 mL). After 30 minutes, 4-phenoxybenzaldehyde (3.96 g, 20 mmol) was added to the above mixture. The reaction was diluted with equal volume of hexane after 20 minutes and filtered through silica gel (80 g). The residue was rinsed and washed with 20% ether in hexane. Concentration of the filtrate in vacuo gave the crude product as an off white solid which was used without further purification.
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step Two
Quantity
7.85 g
Type
catalyst
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Phenoxystyrene
Reactant of Route 2
Reactant of Route 2
p-Phenoxystyrene
Reactant of Route 3
Reactant of Route 3
p-Phenoxystyrene
Reactant of Route 4
Reactant of Route 4
p-Phenoxystyrene
Reactant of Route 5
Reactant of Route 5
p-Phenoxystyrene
Reactant of Route 6
Reactant of Route 6
p-Phenoxystyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.